1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butoxycarbonylspiro[azetidine-3,2’-indane]-2-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of an azetidine ring fused to an indane moiety, with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. The presence of these functional groups and the spirocyclic structure make it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butoxycarbonylspiro[azetidine-3,2’-indane]-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. . This reaction is efficient for synthesizing functionalized azetidines, which can then be further modified to introduce the indane moiety and the Boc protecting group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, light source, and reaction time for the aza Paternò–Büchi reaction, as well as subsequent steps to introduce the indane moiety and Boc protecting group. The use of catalysts and solvents that enhance the reaction efficiency and selectivity is also crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1-Tert-butoxycarbonylspiro[azetidine-3,2’-indane]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The Boc protecting group can be removed or replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-Tert-butoxycarbonylspiro[azetidine-3,2’-indane]-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-tert-butoxycarbonylspiro[azetidine-3,2’-indane]-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can interact with enzymes or other proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects. The spirocyclic structure also contributes to the compound’s stability and reactivity, making it a versatile tool in chemical and biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-azetidine-3-carboxylic acid: This compound shares the azetidine ring and Boc protecting group but lacks the indane moiety.
1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl-1H-pyrazole-3-carboxylic acid: Similar in having a Boc protecting group and carboxylic acid, but with a different core structure.
Uniqueness
1-Tert-butoxycarbonylspiro[azetidine-3,2’-indane]-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The combination of the azetidine ring, indane moiety, and Boc protecting group makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C17H21NO4 |
---|---|
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3-dihydroindene-2,3'-azetidine]-2'-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c1-16(2,3)22-15(21)18-10-17(13(18)14(19)20)8-11-6-4-5-7-12(11)9-17/h4-7,13H,8-10H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
GLVYFXPAYLHZJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.